molecular formula C17H18N2O4 B5733716 2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No. B5733716
M. Wt: 314.34 g/mol
InChI Key: QIJLIQVSGAPMRW-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide, also known as DMAPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the acetanilide family of compounds and is widely used in the study of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in prostaglandin synthesis. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX-2, this compound is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation and pain, and modulate the immune system. Additionally, this compound has been shown to possess antioxidant properties, which may play a role in its anti-inflammatory and anticancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for the study of various inflammatory and pain-related conditions. Additionally, this compound has been found to exhibit cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, it has been shown to exhibit some degree of toxicity, particularly at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions that could be pursued in the study of 2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide. For example, further research could be conducted to elucidate its mechanism of action and to identify its molecular targets. Additionally, the potential of this compound as a therapeutic agent for various inflammatory and pain-related conditions could be further explored. Finally, the anticancer properties of this compound could be further investigated, with a focus on identifying its potential applications in the treatment of various types of cancer.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potent anti-inflammatory and analgesic properties, as well as its cytotoxic activity against various cancer cell lines, make it a promising candidate for the development of new drugs. While there are some limitations associated with its use in lab experiments, there are also several future directions that could be pursued in the study of this compound.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide involves the reaction of 2-(2,4-dimethylphenoxy) acetamide with 2-methyl-5-nitroaniline in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, with the resulting product being purified by recrystallization. The synthesis method has been optimized over the years, with various modifications being made to improve the yield and purity of the product.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has a wide range of scientific research applications, including studies related to cancer, inflammation, and pain. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been found to exhibit cytotoxic activity against various cancer cell lines, making it a potential anticancer agent.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-4-7-16(13(3)8-11)23-10-17(20)18-15-9-14(19(21)22)6-5-12(15)2/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJLIQVSGAPMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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